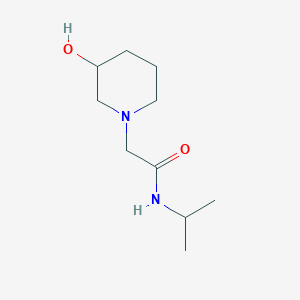
trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester
Übersicht
Beschreibung
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester is an organic compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a carbamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester typically involves the esterification of trans-4-hydroxycyclohexylacetic acid with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production scale and reduce the cost of manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trans-4-hydroxycyclohexylcarboxylic acid.
Reduction: Formation of trans-4-hydroxycyclohexylmethanol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-4-Hydroxycyclohexylacetic acid: A precursor in the synthesis of trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester.
Trans-4-Hydroxy-L-proline: Another hydroxylated cyclohexane derivative with applications in medicinal chemistry.
Uniqueness
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester is unique due to its combination of a hydroxyl group, a carbamic acid ester, and an allyl group
Eigenschaften
IUPAC Name |
prop-2-enyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8-9,12H,1,3-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBPUXQRQBUHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)

![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)

![{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1465325.png)


![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)

![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)
![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)

